molecular formula C22H21ClN2O3S B492815 4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide CAS No. 690245-41-1

4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide

Cat. No.: B492815
CAS No.: 690245-41-1
M. Wt: 428.9g/mol
InChI Key: WISCEJOBUFCTAT-UHFFFAOYSA-N
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Description

4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide is a complex organic compound characterized by the presence of a chlorophenylsulfonamido group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate. This intermediate is then reacted with a benzylamine derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzamide structure can interact with various receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-chlorophenylsulfonamido)methyl)benzoic acid
  • 4-((3-chlorophenylsulfonamido)methyl)-N,N-dimethylbenzamide

Uniqueness

4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenethyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c23-20-7-4-8-21(15-20)29(27,28)25-16-18-9-11-19(12-10-18)22(26)24-14-13-17-5-2-1-3-6-17/h1-12,15,25H,13-14,16H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISCEJOBUFCTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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